5-Chloro-2-(difluoromethoxy)benzyl amine HCl
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(difluoromethoxy)benzyl amine HCl can be represented by the InChI code1S/C8H5ClF2O2/c9-6-1-2-7 (13-8 (10)11)5 (3-6)4-12/h1-4,8H
. Physical And Chemical Properties Analysis
This compound is a solid-liquid mixture and should be stored at 4°C under nitrogen .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The study on the synthesis and properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the reaction of chloral with substituted anilines, which could offer insight into the synthetic routes and structural properties relevant to chlorinated compounds like "5-Chloro-2-(difluoromethoxy)benzyl amine HCl" (Issac & Tierney, 1996).
Environmental Safety and Degradation
- The review on organic acids for stimulation purposes and their roles in acidizing operations for carbonate and sandstone formations discusses alternatives to hydrochloric acid, emphasizing less corrosive chemicals. This context could be relevant for understanding the environmental and safety aspects of handling chlorinated compounds (Alhamad et al., 2020).
Application in Material Science
- Amine-functionalized metal–organic frameworks (MOFs) review focuses on syntheses, structures, and properties, highlighting CO2 capture applications. Given the amine functionality, this could indirectly relate to the use of amines in advanced materials and their environmental applications, potentially including derivatives like "this compound" (Lin, Kong, & Chen, 2016).
Novel Fluorinated Alternatives and Health Risks
- A study on novel fluorinated alternatives examines sources, distribution, and health risks, relevant for understanding the environmental and health implications of fluorinated compounds, possibly informing on the safety aspects of "this compound" derivatives (Wang et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(difluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIMRDRSAFSBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.